Furo[3,2-b]pyridin-7-amine-HCl
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Overview
Description
Furo[3,2-b]pyridin-7-amine-HCl is a heterocyclic compound with the molecular formula C7H6N2O. It is a derivative of furo[3,2-b]pyridine, which is a fused ring system containing both furan and pyridine rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-b]pyridin-7-amine-HCl typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furfural in the presence of an acid catalyst to form the furo[3,2-b]pyridine core. Subsequent amination and hydrochloride salt formation yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridin-7-amine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the furo[3,2-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furo[3,2-b]pyridines .
Scientific Research Applications
Furo[3,2-b]pyridin-7-amine-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-7-amine-HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Isoxazolo[5,4-b]pyridin-3-amine
- 2-(4-Aminophenyl)benzothiazole
- 5-Amino-4-imidazolecarboxamide
- 1-Adamantylamine
- 2-Aminopyridine
Uniqueness
Furo[3,2-b]pyridin-7-amine-HCl is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furo[3,2-b]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXDKQCREYKJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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